6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine
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Overview
Description
6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H6Br2N2. It is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of two bromine atoms at the 6th and 8th positions of the imidazo[1,2-a]pyridine ring system.
Mechanism of Action
Target of Action
The primary targets of 6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine are Phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them crucial in the development and progression of cancers .
Mode of Action
This compound interacts with its targets, the PI3Ks, by inhibiting their activity . This inhibition disrupts the PI3K signaling pathway, leading to a decrease in the aforementioned cellular functions that are typically overactive in cancer cells .
Biochemical Pathways
The compound affects the PI3K signaling pathway . This pathway is involved in many cellular functions, including cell growth and survival. By inhibiting PI3Ks, the compound disrupts this pathway, potentially leading to reduced growth and survival of cancer cells .
Result of Action
The result of the compound’s action is a significant anti-proliferative activity . This means it can inhibit the growth of cells, particularly cancer cells, which proliferate rapidly and uncontrollably .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine typically involves the bromination of 2,3-dihydroimidazo[1,2-a]pyridine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form imidazo[1,2-a]pyridine derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups such as azides, thiols, or amines, depending on the reagents used .
Scientific Research Applications
6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without bromine substitutions.
6-Bromoimidazo[1,2-a]pyridine: A similar compound with a single bromine atom at the 6th position.
8-Bromoimidazo[1,2-a]pyridine: A similar compound with a single bromine atom at the 8th position.
Uniqueness
6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6,8-dibromo-2,3-dihydroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNWLMOUQKJXJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C=C(C2=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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